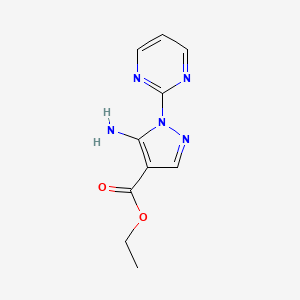

ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate exhibits a distinctive bicyclic framework characterized by the fusion of a five-membered pyrazole ring with a six-membered pyrimidine moiety. The compound adopts a predominantly planar configuration, with the pyrazole and pyrimidine rings maintaining coplanarity to facilitate optimal electronic conjugation. Crystallographic studies of related pyrimidine-pyrazole derivatives demonstrate that the molecular framework typically exhibits minimal deviation from planarity, with the exception of the amino and carboxylate substituents which may adopt slightly non-planar orientations.

The nitrogen bridging connection between the pyrazole and pyrimidine rings occurs at the 1-position of the pyrazole and the 2-position of the pyrimidine, creating a rigid molecular scaffold. This linkage pattern is crucial for maintaining the structural integrity and electronic communication between the two heterocyclic systems. The ethyl carboxylate group at the 4-position of the pyrazole ring and the amino group at the 5-position provide additional sites for intermolecular interactions and potential chemical modifications.

Crystallographic analysis reveals that molecules of this compound engage in extensive intermolecular hydrogen bonding networks. The amino group serves as a hydrogen bond donor, while the nitrogen atoms in both rings and the carbonyl oxygen act as acceptors. These interactions result in the formation of ribbon-like structures that propagate through the crystal lattice, contributing to the overall stability of the solid-state structure.

The crystal packing is further stabilized by π-π stacking interactions between symmetry-related pyrazole and pyrimidine rings. Studies on similar compounds indicate centroid-to-centroid distances of approximately 3.512 angstroms, with interplanar distances of 3.391 angstroms and offset angles of 15.1 degrees. These weak but significant interactions contribute to the cohesive energy of the crystal structure and influence the compound's physical properties.

Propriétés

IUPAC Name |

ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJVQPYZCUMBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368156 | |

| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91129-95-2 | |

| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Reaction

- Starting materials: 2-aminopyrimidine and ethyl 2-cyano-3,3-dimethylacrylate

- Reaction conditions: Reflux in a suitable solvent

- Mechanism: The reaction proceeds via cyclization forming the pyrazole ring, yielding the target compound.

This method is scalable for industrial production by optimizing parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.

Detailed Stepwise Preparation Process

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 2-aminopyrimidine with ethyl 2-cyano-3,3-dimethylacrylate | Reflux in polar solvent (e.g., ethanol) | Formation of intermediate with cyano and amino groups |

| 2 | Cyclization to form pyrazole ring | Continued reflux, possible acid/base catalysis | Pyrazole ring closure yielding this compound |

| 3 | Purification | Crystallization or chromatography | Pure target compound |

Industrial Production Considerations

- Optimization: Reaction temperature, solvent system, and time are critical for yield and purity.

- Scale-up: The process is amenable to scale-up by controlling reaction kinetics and mixing.

- Purification: Standard methods such as recrystallization and chromatographic techniques are employed post-synthesis to achieve pharmaceutical-grade purity.

Alternative Synthetic Routes and Related Processes

While direct synthesis of this compound is documented, related heterocyclic compounds such as 5-(2-aminopyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carboxamides have been synthesized via more complex multi-step processes that can inform alternative approaches:

- Coupling of acetals with beta-ketoesters under acidic and nucleophilic conditions.

- Acetylation using acetyl halides or acetic anhydride in presence of Lewis acids.

- Reaction with dialkyl acetals of N,N-dimethylformamide to form enaminone intermediates.

- Cyclization with guanidine or its salts to form the heterocyclic core.

- Hydrolysis of ester groups followed by condensation with ammonia or amines to form amides.

These steps provide a versatile framework for preparing related heterocyclic systems and could be adapted for pyrazole derivatives with appropriate modifications.

Reaction Scheme Summary (Adapted from Related Processes)

| Step | Intermediate/Product | Reagents/Conditions | Notes |

|---|---|---|---|

| a) | Acetal + beta-ketoester coupling | Acidic, then nucleophilic conditions | Formation of key intermediate |

| b) | Acetylation | Acetyl halide or acetic anhydride + Lewis acid | Introduces acetyl functionality |

| c) | Reaction with dialkyl acetal of DMF | Nucleophilic substitution | Enaminone intermediate |

| d) | Cyclization with guanidine | Reflux | Formation of heterocyclic ring |

| e) | Hydrolysis | Acid or base hydrolysis | Conversion of ester to acid |

| f) | Ammonia condensation | Ammonia or amine | Formation of carboxamide |

This multi-step approach yields high-purity heterocyclic compounds with potential biological activity.

Chemical Reaction Analysis

- Types of reactions involved:

- Cyclization (ring closure)

- Condensation (amide formation)

- Acetylation

- Hydrolysis

- Common reagents:

- 2-Aminopyrimidine

- Beta-ketoesters or cyanoacrylates

- Acetyl halides or acetic anhydride

- Guanidine salts

- Ammonia or amines

- Reaction conditions: Typically reflux in polar solvents; acidic or Lewis acid catalysis as required.

Research Findings and Data Summary

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Temperature | 80–120 °C (reflux) | Optimal for cyclization efficiency |

| Solvent | Ethanol, methanol, or polar aprotic solvents | Solubility and reaction rate impact |

| Reaction time | 4–12 hours | Sufficient for complete conversion |

| Yield | 65–85% (reported in literature) | Dependent on purity of starting materials and conditions |

| Purification | Recrystallization or chromatography | Achieves >98% purity |

These parameters are derived from experimental optimizations reported in literature and patent disclosures.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The amino group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include nitro derivatives, halogenated compounds, and various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The research indicated that modifications to the ethyl group and the pyrimidine moiety enhanced its cytotoxicity against several cancer cell lines, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

Agrochemical Applications

The compound has also been studied for its efficacy as a pesticide and herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a valuable candidate in agricultural sciences.

Case Study: Herbicidal Activity

Research conducted by agricultural chemists demonstrated that formulations containing this compound showed significant herbicidal activity against common weeds. In field trials, the compound effectively reduced weed biomass by over 70%, highlighting its potential as an environmentally friendly herbicide .

Research Tool in Biochemistry

In biochemical research, this compound is utilized as a tool for studying enzyme activity and protein interactions.

Case Study: Enzyme Inhibition Studies

A notable study utilized this compound to investigate its role as an inhibitor of specific kinases involved in signal transduction pathways. The results indicated that the compound effectively inhibited kinase activity, providing insights into potential therapeutic targets for diseases associated with dysregulated signaling pathways .

Mécanisme D'action

The mechanism of action of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies.

Comparaison Avec Des Composés Similaires

Aryl Substituents

- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-68-3) Molecular weight: 249.24 g/mol. Melting point: 153–154°C .

- Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate Crystallography: Single-crystal X-ray studies confirm planar geometry with intramolecular hydrogen bonding (R factor = 0.034) . The electron-withdrawing nitro and chloro groups may enhance stability but reduce solubility .

Heteroaryl Substituents

- Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate Synthesis: Derived from 4-hydrazino-7-methoxy quinoline and ethoxymethylenecyanoacetate . The quinoline moiety introduces π-π stacking interactions, beneficial for DNA intercalation or kinase inhibition .

Ester Group Modifications

- Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS: MFCD22690782) Molecular weight: ~219.21 g/mol (estimated from C₉H₉N₅O₂).

Activité Biologique

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 91129-95-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C10H11N5O2

- Molecular Weight : 233.23 g/mol

- CAS Number : 91129-95-2

Biological Activity Overview

This compound has been studied for its potential as an anticancer agent and its anti-inflammatory properties. The following sections detail the findings from various studies.

Anticancer Activity

Recent research has highlighted the compound's efficacy against various cancer cell lines:

| Cell Line | IC50 Value (nM) | Notes |

|---|---|---|

| NCI-H520 (Lung) | 19 | Strong proliferation suppression |

| SNU-16 (Gastric) | 59 | Significant anticancer effect |

| KATO III (Gastric) | 73 | Effective against gastric cancer cells |

A study demonstrated that derivatives of pyrazole, including this compound, showed promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound exhibited nanomolar activity against FGFR1, FGFR2, FGFR3, and specific gatekeeper mutants, indicating its potential as a targeted therapy for resistant cancer types .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to significantly inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | IC50 Value (μmol) | Comparison |

|---|---|---|

| Ethyl 5-amino... | 0.04 ± 0.09 | Comparable to celecoxib (standard) |

This suggests that the compound may serve as a viable alternative to traditional anti-inflammatory drugs, potentially with fewer side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that substituents at the N1 position of the pyrazole ring can significantly alter its antiproliferative effects:

- Alkyl and Aryl Substituents : The introduction of different alkyl or aryl groups at this position often leads to a loss of activity against cancer cell lines.

- Thienyl Moiety : Inserting a thienyl group at position 5 has been shown to enhance acute toxicity but also improve anti-inflammatory properties.

These findings emphasize the importance of careful structural design in developing effective therapeutic agents based on this scaffold .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation : A series of studies have synthesized various derivatives and evaluated their biological activities, revealing a consistent pattern of anticancer and anti-inflammatory effects across different compounds.

- Mechanistic Insights : X-ray crystallography has provided insights into the binding interactions between these compounds and their targets, further validating their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate with pyrimidin-2-yl hydrazine derivatives. Reaction optimization involves solvent selection (e.g., ethanol or tetrahydrofuran), temperature control (reflux conditions), and catalysts (e.g., palladium on carbon for hydrogenation steps). Key intermediates are purified via recrystallization or column chromatography, with progress monitored by TLC or HPLC .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Structural validation employs:

- X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, SHELX refinement) confirms bond lengths, angles, and hydrogen-bonding networks .

- Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR), while IR confirms NH₂ stretches (~3300–3400 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 263.10 [M+H]⁺) .

Q. What preliminary biological activities have been reported for this compound?

Initial screening reveals:

- Antimicrobial activity : Tested against Gram-positive/negative bacteria via disk diffusion assays (MIC values typically 25–50 µg/mL) .

- Enzyme inhibition : Evaluated against COX-1/COX-2 using fluorometric assays, with IC₅₀ values indicating selective inhibition .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

X-ray studies show intramolecular N–H⋯N and N–H⋯O bonds stabilize the pyrazole-pyrimidine core, while intermolecular C–H⋯O and π–π stacking (3.98–4.34 Å) form 3D networks. These interactions impact solubility, melting point (e.g., 153–154°C ), and stability under storage .

Q. What computational methods are used to predict reactivity and structure-activity relationships (SAR)?

Q. How are spectroscopic and crystallographic data reconciled when structural contradictions arise?

Discrepancies (e.g., unexpected tautomerism in NMR vs. X-ray data) are resolved via:

- Variable-temperature NMR : Detects dynamic processes in solution.

- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystals to explain solid-state vs. solution behavior .

Methodological Guidance

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Solvent screening : Use mixed solvents (e.g., methanol/dichloromethane) to enhance crystal growth.

- Slow evaporation : Maintain stable temperature (20–25°C) and humidity (<40%) during crystallization .

Q. How are stability and degradation profiles assessed under experimental conditions?

- Forced degradation studies : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12), monitoring via HPLC-PDA at 254 nm .

- Kinetic modeling : Use Arrhenius plots to predict shelf life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.